![molecular formula C17H13FN2O2 B2622179 N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946261-49-0](/img/structure/B2622179.png)
N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as FPhI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide involves the selective inhibition of the α7 nicotinic acetylcholine receptor. N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in the inhibition of the receptor and the downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has a high selectivity towards the α7 nicotinic acetylcholine receptor and does not affect other nicotinic acetylcholine receptors. N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has also been shown to have a long half-life and stable in plasma. In vivo studies have shown that N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide can penetrate the blood-brain barrier and selectively inhibit the α7 nicotinic acetylcholine receptor in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide is its high selectivity towards the α7 nicotinic acetylcholine receptor. This allows for specific studies on the role of this receptor in various neurological disorders. N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide also has a long half-life and stable in plasma, which allows for prolonged studies. However, one of the limitations of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide is its low yield of around 50%. This makes it expensive and time-consuming to synthesize.
Direcciones Futuras
There are several future directions for the research on N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide. One of the major areas of focus is the development of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide analogs with improved yield and potency. Another area of focus is the study of the role of α7 nicotinic acetylcholine receptor in other neurological disorders such as Parkinson's disease and depression. Furthermore, the use of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide as a therapeutic agent for these disorders can also be explored.
Conclusion:
In conclusion, N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide involves the reaction of 4-fluoroaniline and 5-phenylisoxazole-3-carboxylic acid in the presence of a coupling agent. N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has a selective inhibitory effect on the α7 nicotinic acetylcholine receptor and can be used as a tool compound to study the role of this receptor in neurological disorders. N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide, including the development of analogs and the study of the role of α7 nicotinic acetylcholine receptor in other neurological disorders.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide involves the reaction of 4-fluoroaniline and 5-phenylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane, and the product is purified using column chromatography. The yield of N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide obtained from this method is around 50%.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has been found to have potential applications in various areas of scientific research. One of the major areas of application is in the field of neuroscience. N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide has been shown to have a selective inhibitory effect on the α7 nicotinic acetylcholine receptor, which is involved in various neurological disorders such as Alzheimer's disease and schizophrenia. Therefore, N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide can be used as a tool compound to study the role of α7 nicotinic acetylcholine receptor in these disorders.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-13-6-8-14(9-7-13)19-17(21)11-15-10-16(22-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJUJCIEIGYOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.